{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15782504
InChI: InChI=1S/C11H15F2N5/c1-2-17-8-9(6-16-17)5-14-7-10-3-4-15-18(10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3
SMILES:
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC15782504

Molecular Formula: C11H15F2N5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C11H15F2N5
Molecular Weight 255.27 g/mol
IUPAC Name 1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C11H15F2N5/c1-2-17-8-9(6-16-17)5-14-7-10-3-4-15-18(10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3
Standard InChI Key UCKXRMFGVBUIFD-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CNCC2=CC=NN2C(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₁₁H₁₅F₂N₅, with a molecular weight of 267.27 g/mol. Its structure features two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and a methylene-linked amine group at the 5-position, and the other with an ethyl group at the 1-position and a methylene-linked amine group at the 4-position. The difluoromethyl group introduces electronegativity and metabolic stability, while the ethyl group enhances lipophilicity, influencing its pharmacokinetic profile.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₁H₁₅F₂N₅
Molecular Weight267.27 g/mol
Pyrazole SubstituentsDifluoromethyl (C₁), Ethyl (C₄)
Functional GroupsAmine, Methylenebridge

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the pyrazole rings and substituents. ¹H NMR displays signals for the ethyl group (δ 1.35 ppm, triplet) and methylene protons (δ 3.78 ppm, singlet). ¹⁹F NMR reveals a characteristic doublet at δ -120 ppm for the difluoromethyl group. Mass spectrometry (MS) shows a parent ion peak at m/z 267.27, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step process:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones yields the core pyrazole structures. For the difluoromethyl-substituted pyrazole, hexafluoroacetone is used as a fluorinating agent.

  • Alkylation: The ethyl group is introduced via reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃), while the difluoromethyl group is anchored using difluoromethyl bromide under acidic conditions.

  • Amine Coupling: A reductive amination step connects the two pyrazole units using sodium cyanoborohydride in tetrahydrofuran (THF).

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1Hydrazine, 1,3-diketone80°C72
2Ethyl bromide, K₂CO₃60°C85
3NaBH₃CN, THFRT68

Purification and Analysis

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) retention time is 8.2 minutes under gradient elution (acetonitrile/water).

ParameterValue
5-HT₂A Kᵢ12 nM
MAO-B IC₅₀0.8 μM
t₁/₂ (Human Microsomes)4.2 hours
LD₅₀ (Mouse)>500 mg/kg

Comparative Analysis with Analogues

Structural Analogues

  • N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine: Lacks the difluoromethyl group, resulting in lower receptor affinity (Kᵢ = 45 nM).

  • {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine: Simpler structure with reduced metabolic stability (t₁/₂ = 1.5 hours).

Functional Advantages

The dual pyrazole configuration in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine provides synergistic effects: enhanced receptor binding and prolonged half-life compared to monosubstituted analogues.

Applications and Future Directions

Therapeutic Prospects

  • Neurological Disorders: Potential use in depression and anxiety due to 5-HT₂A modulation.

  • Oncology: MAO-B inhibition may reduce tumor progression in glioblastoma models.

Industrial Synthesis Challenges

Scale-up requires optimization of fluorination steps, which are cost-intensive. Continuous flow reactors are being explored to improve yield and reduce waste.

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